7-(Hexyloxy)-3a-methyl-2,3a,4,5-tetrahydro-3H-benzo[g]indazol-3-one
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Overview
Description
7-(Hexyloxy)-3a-methyl-2,3a,4,5-tetrahydro-3H-benzo[g]indazol-3-one is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Hexyloxy)-3a-methyl-2,3a,4,5-tetrahydro-3H-benzo[g]indazol-3-one typically involves the reaction of 2-aminophenones with hydroxylamine derivatives. This one-pot, metal-free reaction is operationally simple, mild, and displays broad functional group tolerance . The reaction conditions are generally mild, making it an attractive method for synthesizing indazole derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound for industrial applications.
Chemical Reactions Analysis
Types of Reactions
7-(Hexyloxy)-3a-methyl-2,3a,4,5-tetrahydro-3H-benzo[g]indazol-3-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
7-(Hexyloxy)-3a-methyl-2,3a,4,5-tetrahydro-3H-benzo[g]indazol-3-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(Hexyloxy)-3a-methyl-2,3a,4,5-tetrahydro-3H-benzo[g]indazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Indazole: A parent compound with a similar core structure but lacking the hexyloxy and methyl substituents.
1-Methyl-1H-indazole-4-acetic acid: A derivative with anti-inflammatory properties.
2-(1-Methyl-1H-indazol-4-yl) propanoic acid: Another derivative with biological activities.
Uniqueness
7-(Hexyloxy)-3a-methyl-2,3a,4,5-tetrahydro-3H-benzo[g]indazol-3-one is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other indazole derivatives. Its hexyloxy group, in particular, may enhance its lipophilicity and membrane permeability, potentially improving its efficacy in biological systems.
Properties
CAS No. |
62881-69-0 |
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Molecular Formula |
C18H24N2O2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
7-hexoxy-3a-methyl-4,5-dihydro-2H-benzo[g]indazol-3-one |
InChI |
InChI=1S/C18H24N2O2/c1-3-4-5-6-11-22-14-7-8-15-13(12-14)9-10-18(2)16(15)19-20-17(18)21/h7-8,12H,3-6,9-11H2,1-2H3,(H,20,21) |
InChI Key |
QHPSWNGMWMFAPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC2=C(C=C1)C3=NNC(=O)C3(CC2)C |
Origin of Product |
United States |
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